molecular formula C19H27N3O3 B6513913 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892263-10-4

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No. B6513913
CAS RN: 892263-10-4
M. Wt: 345.4 g/mol
InChI Key: CRGOLRJWIXQBET-UHFFFAOYSA-N
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Description

The compound you mentioned is a type of quinazoline, which is a class of organic compounds that are characterized by a two-ring system made up of a benzene ring fused to a pyrimidine ring . Quinazolines and their derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Molecular Structure Analysis

Quinazolines have a unique structure that includes a benzene ring fused to a pyrimidine ring . This structure allows for a wide range of chemical reactions and contributes to the diverse biological activities of these compounds.

Scientific Research Applications

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide has been studied for its potential applications in a variety of scientific research fields. For example, this compound has been found to act as an enzyme inhibitor, which has allowed researchers to study the effects of certain enzymes on the body. Additionally, this compound has been studied for its potential use as a therapeutic agent, as it has been found to have anti-inflammatory and anti-cancer properties.

Mechanism of Action

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide has been found to act as an enzyme inhibitor, which means that it binds to certain enzymes and prevents them from performing their normal functions. Additionally, this compound has been found to interact with certain proteins and DNA, which can lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
This compound,3-dipentyl-1,2,3,4-THQ-7-carboxamide has been studied for its biochemical and physiological effects. In particular, this compound has been found to have anti-inflammatory and anti-cancer properties, which could potentially be used to treat various types of diseases. Additionally, this compound has been found to have antioxidant and neuroprotective effects, which could be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide has a number of advantages and limitations when it comes to laboratory experiments. On the one hand, this compound is relatively easy to synthesize and is relatively stable, which makes it suitable for use in a variety of laboratory experiments. On the other hand, this compound is not water-soluble, which can make it difficult to use in certain types of experiments.

Future Directions

The potential applications of 2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide are vast, and there are many future directions for research on this compound. For example, further research could be conducted to explore the compound’s potential as a therapeutic agent, as well as its potential to treat various types of diseases. Additionally, further research could be conducted to explore the compound’s ability to act as an enzyme inhibitor and its potential to interact with certain proteins and DNA. Finally, further research could be conducted to explore the compound’s ability to act as an antioxidant and its potential to protect against neurological disorders.

Synthesis Methods

2,4-dioxo-N,3-dipentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide,3-dipentyl-1,2,3,4-THQ-7-carboxamide can be synthesized using a variety of methods. One method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with N,N-dipentylformamide in an aqueous solution of sulfuric acid at room temperature. This reaction results in the formation of this compound,3-dipentyl-1,2,3,4-THQ-7-carboxamide as the main product.

properties

IUPAC Name

2,4-dioxo-N,3-dipentyl-1H-quinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-3-5-7-11-20-17(23)14-9-10-15-16(13-14)21-19(25)22(18(15)24)12-8-6-4-2/h9-10,13H,3-8,11-12H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGOLRJWIXQBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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